

# 3-Hydroxy-6-methyl-2-nitropyridine: A Versatile Reagent in Organic Synthesis

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## Compound of Interest

Compound Name: 3-Hydroxy-6-methyl-2-nitropyridine

Cat. No.: B146962

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## Abstract

This document provides detailed application notes and experimental protocols for the use of **3-hydroxy-6-methyl-2-nitropyridine** as a reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. This guide covers the synthesis of the title compound, its application in O-alkylation reactions, and its potential as a precursor for the synthesis of bioactive molecules. Detailed experimental procedures, quantitative data, and reaction diagrams are provided to facilitate its practical application in the laboratory.

## Introduction

**3-Hydroxy-6-methyl-2-nitropyridine** is a functionalized pyridine derivative that serves as a valuable building block in organic synthesis. The presence of a hydroxyl group, a nitro group, and a methyl group on the pyridine ring offers multiple reaction sites for derivatization, making it a versatile precursor for the synthesis of a variety of heterocyclic compounds. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution reactions, while the hydroxyl group can be readily alkylated or otherwise functionalized. This combination of features makes **3-hydroxy-6-methyl-2-nitropyridine** an attractive starting material for the synthesis of pharmaceuticals and other biologically active molecules.<sup>[1][2]</sup>

## Physicochemical Properties and Spectroscopic Data

**3-Hydroxy-6-methyl-2-nitropyridine** is typically a yellow fine crystalline powder.<sup>[3]</sup> A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **3-Hydroxy-6-methyl-2-nitropyridine**

Property	Value	Reference
CAS Number	15128-90-2	
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	
Molecular Weight	154.12 g/mol	
Melting Point	106-107 °C	
Appearance	Yellow fine crystalline powder	[3]
Solubility	Soluble in many organic solvents	

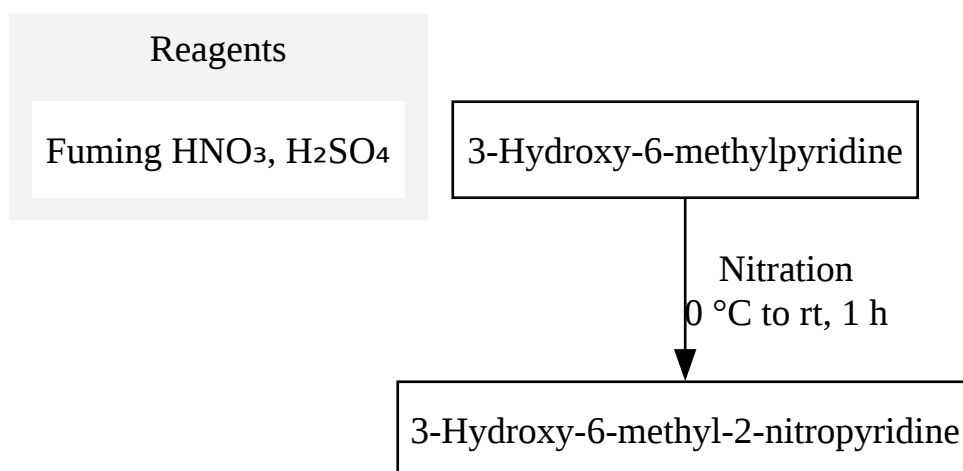
#### Spectroscopic Data:

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 300 MHz) δ: 7.58 (d, J=8.5 Hz, 1H), 7.52 (d, J=8.5 Hz, 1H), 2.44 (s, 3H).<sup>[3]</sup>
- Mass Spectrum (ESI-Q1MS) m/e: 153 (M-H)<sup>+</sup>.<sup>[3]</sup>
- <sup>13</sup>C NMR and IR: Detailed <sup>13</sup>C NMR and IR spectral data can be found in various chemical databases. Vibrational spectroscopic studies (FT-IR and FT-Raman) have been conducted and analyzed using density functional theory (DFT).

## Applications in Organic Synthesis

### Synthesis of 3-Hydroxy-6-methyl-2-nitropyridine

The title compound is conveniently prepared by the nitration of 3-hydroxy-6-methylpyridine. The reaction proceeds readily at low temperatures using a mixture of fuming nitric acid and concentrated sulfuric acid.



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Caption: General scheme for the O-methylation of **3-hydroxy-6-methyl-2-nitropyridine**.

Experimental Protocol (General Procedure):

Materials:

- **3-Hydroxy-6-methyl-2-nitropyridine** (1.0 eq)
- Methyl iodide (1.1 - 1.5 eq)
- Potassium carbonate (1.5 - 2.0 eq)
- Anhydrous acetone or DMF
- Ethyl acetate
- Water

Procedure:

- To a solution of **3-hydroxy-6-methyl-2-nitropyridine** in anhydrous acetone, add potassium carbonate.
- Stir the suspension vigorously at room temperature.

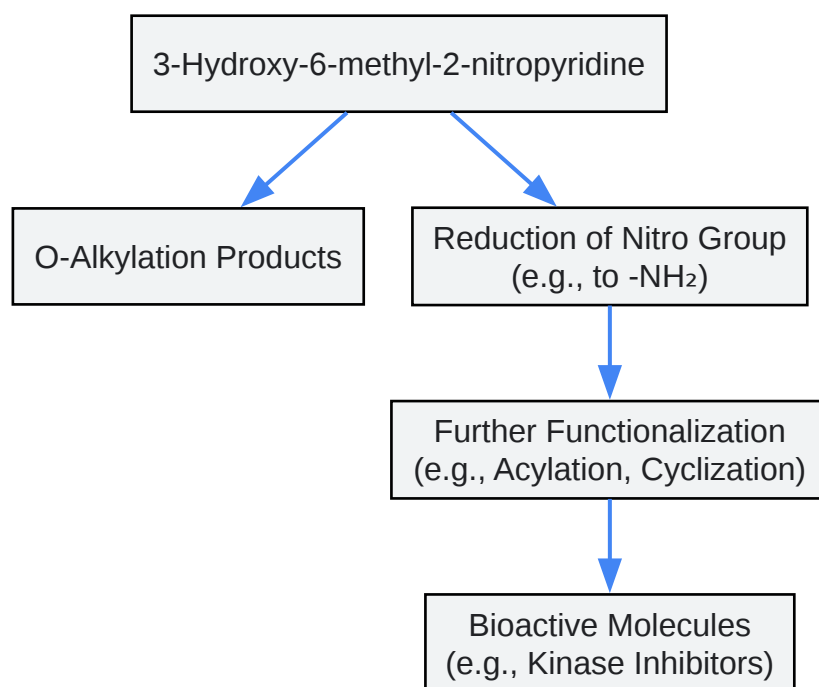
- Add methyl iodide dropwise to the mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 3-methoxy-6-methyl-2-nitropyridine.

Expected Outcome: This procedure is expected to provide the desired O-methylated product in good to excellent yield, a common outcome for the methylation of phenolic compounds.

## Precursor for Bioactive Molecules

Nitropyridines are recognized as valuable intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other pharmaceuticals. [1][2]The nitro group can be reduced to an amino group, which can then be further functionalized, for example, through acylation or participation in cyclization reactions to form fused heterocyclic systems. The **3-hydroxy-6-methyl-2-nitropyridine** scaffold can, therefore, be considered a key starting material for the generation of libraries of compounds for drug discovery.

Diagram 3: Synthetic Utility of **3-Hydroxy-6-methyl-2-nitropyridine**



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Caption: Potential synthetic pathways from **3-hydroxy-6-methyl-2-nitropyridine**.

## Conclusion

**3-Hydroxy-6-methyl-2-nitropyridine** is a readily accessible and versatile reagent for organic synthesis. Its utility is demonstrated in its straightforward preparation and subsequent functionalization through reactions such as O-alkylation. Furthermore, its potential as a precursor for more complex, biologically active molecules highlights its importance in medicinal chemistry and drug discovery programs. The protocols and data presented in this document are intended to serve as a practical guide for the effective use of this valuable synthetic building block.

## Safety Information

**3-Hydroxy-6-methyl-2-nitropyridine** should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound may cause skin, eye, and respiratory irritation. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).

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